2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is notable for its unique structure, which includes an amino group and a hydroxypropan-2-yl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the purine ring or the attached groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups to the purine ring.
Scientific Research Applications
2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine structure.
Uniqueness
2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules.
Biological Activity
2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities. This compound is structurally related to adenine and other purines, which are fundamental components of nucleic acids and play critical roles in cellular functions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
- Chemical Formula : C₇H₁₁N₅O₂
- Molecular Weight : 179.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound are largely attributed to its interactions with various biological pathways. Research indicates that this compound exhibits:
- Antiviral Activity : Studies have shown that derivatives of purines can inhibit viral replication. For instance, certain analogs have demonstrated effectiveness against influenza viruses and may possess potential against other viral pathogens due to their ability to interfere with viral RNA synthesis .
- Anticancer Properties : The compound's structural similarity to nucleobases allows it to interfere with nucleic acid synthesis in cancer cells. Research indicates that certain derivatives exhibit cytotoxic effects in various cancer cell lines, suggesting a mechanism involving the inhibition of DNA synthesis or repair .
- Immunomodulatory Effects : Some studies have highlighted the ability of purine derivatives to modulate immune responses. For example, compounds similar to this compound have been shown to induce interferon production, enhancing antiviral immunity .
Structure-Activity Relationships
The biological activity of this compound can be influenced by various substituents on the purine ring. Research has identified that modifications at specific positions can enhance or diminish activity:
Modification | Effect on Activity |
---|---|
Hydroxyl groups at C8 | Increased solubility and bioavailability |
Alkyl substitutions at N9 | Enhanced cytotoxicity against cancer cells |
Amino group at C2 | Improved antiviral activity |
Case Studies
Several key studies have explored the biological activities of this compound and its derivatives:
- Antiviral Efficacy : A study demonstrated that a specific derivative showed significant inhibition of H5N1 virus replication with low cytotoxicity, indicating a promising therapeutic candidate for antiviral drug development .
- Cytotoxicity in Cancer Cells : In vitro tests revealed that certain derivatives exhibited IC50 values ranging from 0.69 to 22 μM against various cancer cell lines (HL60, K562), highlighting their potential as anticancer agents .
- Interferon Induction : A derivative was found to induce interferon production at doses significantly lower than existing agents like Imiquimod, suggesting a novel mechanism for enhancing immune response against infections .
Properties
CAS No. |
52434-70-5 |
---|---|
Molecular Formula |
C8H11N5O2 |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14) |
InChI Key |
FTAXWHDXJSNEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O |
Origin of Product |
United States |
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